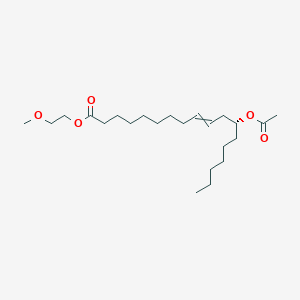

2-Methoxyethyl acetyl ricinoleate

Description

Properties

CAS No. |

140-05-6 |

|---|---|

Molecular Formula |

C23H42O5 |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

2-methoxyethyl (Z,12R)-12-acetyloxyoctadec-9-enoate |

InChI |

InChI=1S/C23H42O5/c1-4-5-6-13-16-22(28-21(2)24)17-14-11-9-7-8-10-12-15-18-23(25)27-20-19-26-3/h11,14,22H,4-10,12-13,15-20H2,1-3H3/b14-11-/t22-/m1/s1 |

InChI Key |

BJJRVZBBFAXWGR-JOCHJYFZSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)OC(=O)C |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCOC)OC(=O)C |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)OC(=O)C |

Other CAS No. |

140-05-6 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Pathways

Advanced Esterification and Transesterification Techniques

The initial and crucial step in producing 2-Methoxyethyl acetyl ricinoleate (B1264116) is the formation of its precursor, 2-methoxyethyl ricinoleate. This is achieved either by the direct esterification of ricinoleic acid with 2-methoxyethanol (B45455) or by the transesterification of castor oil triglycerides with 2-methoxyethanol.

The choice of catalyst is pivotal for achieving high efficiency and selectivity in the synthesis of the 2-methoxyethyl ricinoleate intermediate. While direct literature on the synthesis of this specific ester is scarce, extensive research on analogous ricinoleate esters provides insight into applicable catalytic systems. These systems can be broadly categorized into homogeneous, heterogeneous, and enzymatic catalysts.

Homogeneous Catalysts:

Acid Catalysts: Mineral acids and organic acids are effective for esterification. For instance, methanesulfonic acid has been used for the synthesis of wax esters. nih.govacs.org

Base Catalysts: Alkali hydroxides like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), as well as sodium methoxide (B1231860), are commonly employed for the transesterification of castor oil. niscpr.res.inmdpi.comsciencemadness.orggychbjb.com These catalysts are highly active but can be difficult to separate from the product mixture.

Heterogeneous (Solid) Catalysts:

Solid Acid Catalysts: To overcome the separation issues of homogeneous catalysts, solid acid catalysts have been developed. Sulfated zirconia (SZ) has demonstrated high catalytic activity for the esterification of ricinoleic acid with various short-chain alcohols. researchgate.net Ion-exchange resins like Amberlyst 15 are also effective for ring-opening and esterification reactions of castor oil derivatives. google.com

Solid Base Catalysts: Mixed metal oxides derived from materials like CaAl-layered double hydroxides (LDH) have been successfully used as recyclable catalysts for the transesterification of epoxidized castor oil. google.com

Enzymatic Catalysts:

Lipases offer a green alternative, operating under mild conditions with high selectivity. Lipases extracted from sources like Geotrichum candidum have been used for the selective transesterification of castor oil, discriminating against ricinoleic acid chains. google.comgoogle.com While this specific lipase (B570770) might not be ideal for producing ricinoleate esters, other lipases, such as that from Candida antarctica, are known to be effective in ester synthesis. google.com

The synthesis of the precursor, 2-methoxyethyl ricinoleate, would likely utilize one of these systems, followed by a standard acetylation step using acetic anhydride (B1165640) or acetyl chloride to yield the final product, 2-Methoxyethyl acetyl ricinoleate.

Optimizing reaction parameters is critical for maximizing the yield and purity of the desired ester. Key variables include temperature, catalyst concentration, reactant molar ratio, and reaction time. Studies on the synthesis of methyl ricinoleate, a close analogue, provide valuable data for establishing optimal conditions.

For base-catalyzed transesterification of castor oil to produce methyl ricinoleate, yields between 82% and 96% have been achieved. researchgate.net One study identified optimal conditions as a methanol-to-oil molar ratio of 12:1, a reaction time of 60 minutes, a potassium hydroxide catalyst concentration of 1.5% w/w, and a reaction temperature of 65°C. researchgate.net Another study found that a reaction temperature of 35°C, an alcohol-to-oil molar ratio of 18:1, and a sodium methoxide concentration of 3.0% for 4 hours resulted in an 86.4% yield. gychbjb.com

For acid-catalyzed esterification, the reaction temperature is often correlated with the boiling point of the alcohol used. Increasing the temperature generally enhances the conversion of ricinoleic acid. researchgate.net

Below are tables summarizing optimized parameters from studies on methyl ricinoleate synthesis.

Table 1: Optimized Conditions for Base-Catalyzed Transesterification of Castor Oil This interactive table summarizes data from various studies on the synthesis of methyl ricinoleate, which can serve as a model for the synthesis of 2-methoxyethyl ricinoleate.

| Parameter | Optimal Value Range | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Molar Ratio (Alcohol:Oil) | 12:1 to 18:1 | KOH or NaOCH₃ | 86.4 - 96 | gychbjb.comresearchgate.net |

| Catalyst Conc. (% w/w) | 1.0 - 3.0 | KOH or NaOCH₃ | >90 | gychbjb.comresearchgate.net |

| Temperature (°C) | 35 - 65 | KOH or NaOCH₃ | >85 | gychbjb.comresearchgate.net |

| Reaction Time (h) | 1 - 4 | KOH or NaOCH₃ | >85 | gychbjb.comresearchgate.net |

Table 2: Effect of Temperature on Acid-Catalyzed Esterification of Ricinoleic Acid This table illustrates the impact of reaction temperature on the conversion of ricinoleic acid with different alcohols using a sulfated zirconia catalyst, adapted from researchgate.net.

| Alcohol | Temperature (°C) | Catalyst | Conversion (%) |

|---|---|---|---|

| Ethanol | 65 | 0.05SZ | ~25 |

| Ethanol | 78 (Boiling Point) | 0.05SZ | ~62 |

| Propanol | 65 | 0.05SZ | ~30 |

| Propanol | 97 (Boiling Point) | 0.05SZ | ~70 |

| Butanol | 65 | 0.05SZ | ~35 |

| Butanol | 110 | 0.05SZ | ~82 |

Yield enhancement strategies often involve removing byproducts, such as water in esterification or glycerol (B35011) in transesterification, to shift the reaction equilibrium towards the products. Using a vacuum can also aid in the removal of volatile byproducts. gychbjb.com

For industrial-scale production, moving from traditional batch processes to continuous flow synthesis offers significant advantages. Flow chemistry can dramatically reduce reaction times, improve heat and mass transfer, and allow for safer operation at high temperatures and pressures. riken.jp

Studies on the synthesis of biowax esters using continuous flow have shown a remarkable process improvement. nih.govacs.org Compared to a 12-hour batch reaction, the flow method achieved completion in just 30 minutes at a lower temperature (55°C vs. 90-120°C) and with reduced solvent usage. nih.govacs.org This approach, utilizing a packed bed of a solid catalyst, allows for the continuous feeding of reactants and collection of the product, streamlining the manufacturing process. riken.jp Such a system would be highly applicable to the large-scale synthesis of this compound, enhancing economic and environmental sustainability.

Strategic Derivatization for Enhanced Functionality

Once this compound is synthesized, its functionality can be further enhanced through strategic derivatization. The primary site for such modifications is the carbon-carbon double bond at the C9-C10 position, as the carboxyl and hydroxyl groups of the original ricinoleic acid are already blocked.

Several chemical transformations can be applied to the double bond of the ricinoleate backbone to introduce new properties.

Epoxidation: The double bond can be converted into an oxirane ring using peroxy acids, such as in situ generated performic acid. researchgate.netugm.ac.id This reaction creates a reactive epoxide group that can undergo further ring-opening reactions, introducing a variety of functional groups. The epoxidation of ricinoleic acid has been optimized to achieve yields as high as 86%. researchgate.netugm.ac.id

Hydrogenation: The double bond can be selectively hydrogenated to produce a saturated analogue, 2-methoxyethyl acetyl 12-hydroxystearate. This modification would increase the oxidative stability of the compound. Catalytic hydrogenation of methyl ricinoleate using a Cu/Ni supported bimetallic catalyst has been shown to proceed with 97% yield. researchgate.net

Thiol-ene Addition: This click chemistry reaction allows for the facile addition of thiols across the double bond, enabling the introduction of a wide range of sulfur-containing functional groups. acs.org

Diels-Alder Reactions: As a conjugated diene system is not present, a standard Diels-Alder reaction is not directly applicable. However, related cycloaddition reactions could be explored for more complex structural modifications. acs.org

The post-synthetic modifications described above are pathways to introduce valuable auxiliary functional groups.

Introducing Diols: The epoxidized derivative of this compound can serve as an intermediate. The acid-catalyzed ring-opening of the epoxide with water would yield a diol structure, significantly increasing the polarity and potential for hydrogen bonding.

Introducing Further Ester or Ether Groups: Ring-opening of the epoxide with alcohols or carboxylic acids can introduce additional ester or ether functionalities. For example, ring-opening of epoxidized castor oil derivatives with methanol (B129727) using an Amberlyst 15 catalyst is a well-established method. google.com This could be used to create poly-functionalized molecules for applications such as advanced lubricants or polymers.

These derivatization strategies allow for the fine-tuning of the physicochemical properties of this compound, tailoring it for specific high-performance applications by altering its viscosity, polarity, and thermal stability.

Investigating Acetylation Patterns and Degrees of Substitution

The key functionalization in converting 2-Methoxyethyl ricinoleate to its acetylated form is the transformation of the hydroxyl group at the 12th carbon. The extent of this conversion is defined by the Degree of Substitution (DS), which ideally reaches a value of 1.0 for complete acetylation of the single hydroxyl site on each molecule. Controlling and verifying the DS is crucial for ensuring the final product's desired properties and purity.

Several analytical methods are employed to determine the acetylation pattern and DS. A common approach is a chemical method involving saponification. In this technique, the acetylated ester is treated with a standardized alkali solution, which hydrolyzes the acetyl group to form an acetate (B1210297) salt. The amount of alkali consumed is then determined by back-titration with a standard acid. upm.edu.my This allows for the calculation of the percentage of acetyl groups and, subsequently, the DS.

Spectroscopic techniques offer non-destructive and often more rapid analysis. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a particularly powerful tool. nih.govcapes.gov.br By comparing the integration of the signal from the acetyl protons (a sharp singlet typically appearing around 2.0-2.1 ppm) to the integrals of specific, well-resolved protons on the fatty acid chain or the methoxyethyl group, a precise DS can be calculated. nih.govresearchgate.net For instance, the ratio of the integral of the acetyl protons to the integral of the methoxy (B1213986) group's protons can provide a direct measure of acetylation. Fourier Transform Infrared (FTIR) spectroscopy can also confirm acetylation by showing the appearance of a new carbonyl band for the acetate ester, distinct from the ester carbonyl of the main chain, and the disappearance of the hydroxyl (-OH) stretching band. upm.edu.my

The table below summarizes the primary analytical methods for determining the Degree of Substitution.

| Method | Principle | Advantages | Disadvantages |

| Titrimetry | Saponification of acetyl groups with a known amount of base, followed by back-titration. upm.edu.my | Well-established, cost-effective. | Destructive, time-consuming, less precise for low DS. |

| ¹H NMR Spectroscopy | Comparison of the integral of acetyl proton signals to backbone proton signals. nih.govresearchgate.net | High precision, non-destructive, provides structural information. | Higher equipment cost, requires soluble samples. |

| FTIR Spectroscopy | Detection of characteristic vibrational bands for acetyl groups and disappearance of hydroxyl groups. upm.edu.my | Fast, non-destructive, good for qualitative confirmation. | Generally less quantitative than NMR or titration. |

| TGA/IR | Evolved gas analysis where the sample is heated and the evolved acetic acid is quantified by IR. researchgate.net | Good precision, automated. | Destructive, requires specialized equipment. |

Principles of Green Chemistry in Compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Utilization of Renewable Feedstocks and Sustainable Precursors

A major advantage in the green synthesis of this compound is its primary precursor, ricinoleic acid. Ricinoleic acid is a naturally occurring hydroxylated fatty acid that constitutes about 90% of the fatty acids in castor oil, which is extracted from the seeds of the Ricinus communis plant. ulpgc.es Castor oil is a renewable, non-edible feedstock, making it an excellent platform chemical for sustainable industrial applications. naranlala.com

The other precursors, 2-methoxyethanol and the acetylating agent (typically acetic anhydride or acetic acid), have traditionally been derived from petrochemical sources. resourcewise.com However, significant progress is being made in producing these chemicals from renewable resources.

Acetic Acid : Bio-based acetic acid can be manufactured through the fermentation of biomass, such as corn or sugarcane molasses, to produce ethanol, which is then oxidized to acetic acid. naranlala.comgodavaribiorefineries.com This process is being adopted by several companies to reduce the carbon footprint of acetic acid production. resourcewise.commordorintelligence.com

2-Methoxyethanol : This alcohol is commonly synthesized from methanol and ethylene (B1197577) oxide. The push for sustainability has led to the development of "green" methanol, which can be produced from the gasification of biomass or, in an even more advanced route, by combining green hydrogen (from water electrolysis using renewable energy) with captured carbon dioxide. matthey.comtopsoe.commethanol.org Utilizing green methanol in the synthesis of 2-methoxyethanol significantly improves the renewable profile of the final this compound product.

Solvent-Free and Environmentally Benign Reaction Media

Traditional esterification and acetylation reactions often utilize organic solvents to dissolve reactants and facilitate heat transfer. However, these solvents contribute to waste streams and can be hazardous. A key principle of green chemistry is the reduction or elimination of solvents.

For the synthesis of ricinoleate esters, solvent-free systems (SFS) have proven to be highly effective. mdpi.com These reactions can be performed using the reactants themselves as the reaction medium, which increases the concentration of reactants, enhances reaction rates, and simplifies product purification. ulpgc.es

Enzymatic catalysis, particularly with lipases, is highly compatible with solvent-free conditions for ester synthesis. nih.govnih.gov Lipases can catalyze both the initial esterification of ricinoleic acid with 2-methoxyethanol and potentially the acetylation step under mild temperature conditions (typically 30-70 °C), which reduces energy consumption. ulpgc.es The use of immobilized enzymes further enhances the process's sustainability by allowing for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles. mdpi.com

Atom Economy and Waste Minimization in Synthesis

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating what percentage of the mass of the reactants is incorporated into the desired product. scranton.edu

The synthesis of this compound can be analyzed in two steps:

Esterification : Ricinoleic acid reacts with 2-methoxyethanol to form 2-Methoxyethyl ricinoleate and water.

C₁₈H₃₄O₃ + C₃H₈O₂ → C₂₁H₄₀O₄ + H₂O

Acetylation : The resulting ester reacts with an acetylating agent. Using acetic anhydride, the reaction produces this compound and acetic acid as a byproduct.

C₂₁H₄₀O₄ + C₄H₆O₃ → C₂₃H₄₂O₅ + C₂H₄O₂

The table below provides a theoretical calculation of the atom economy for these two synthetic steps.

| Reaction Step | Reactants | Molar Mass of Reactants ( g/mol ) | Desired Product | Molar Mass of Product ( g/mol ) | Byproduct(s) | Molar Mass of Byproducts ( g/mol ) | Theoretical Atom Economy (%) |

| Esterification | Ricinoleic Acid (C₁₈H₃₄O₃) + 2-Methoxyethanol (C₃H₈O₂) | 298.47 + 76.10 = 374.57 | 2-Methoxyethyl ricinoleate (C₂₁H₄₀O₄) | 356.54 | Water (H₂O) | 18.02 | 95.2% |

| Acetylation (with Acetic Anhydride) | 2-Methoxyethyl ricinoleate (C₂₁H₄₀O₄) + Acetic Anhydride (C₄H₆O₃) | 356.54 + 102.09 = 458.63 | This compound (C₂₃H₄₂O₅) | 398.58 | Acetic Acid (C₂H₄O₂) | 60.05 | 86.9% |

The esterification step demonstrates high atom economy. The acetylation step using acetic anhydride is less efficient because acetic acid is formed as a byproduct. An alternative, greener approach would be to use acetic acid directly for the acetylation, which would produce water as the sole byproduct, pushing the atom economy closer to that of the esterification step. nih.govchemrxiv.org However, this reaction is an equilibrium process and may require catalysts and the removal of water to proceed to completion. The minimization of waste is achieved by choosing reaction pathways with high atom economy and by using catalytic, rather than stoichiometric, reagents.

Advanced Characterization and Analytical Methodologies for 2 Methoxyethyl Acetyl Ricinoleate

The comprehensive characterization of 2-Methoxyethyl acetyl ricinoleate (B1264116), a complex ester derivative of ricinoleic acid, relies on a suite of advanced analytical techniques. These methodologies are essential for verifying its molecular structure, identifying functional groups, and quantifying its presence in various matrices. The combination of spectroscopic and chromatographic techniques provides a complete profile of the compound.

Mechanistic Investigations in Polymer and Materials Science

Molecular Interactions in Polymer Plasticization

Elucidation of Interfacial Phenomena and Compatibility with Polymer Matrices (e.g., Polyvinyl Chloride)

The compatibility of a plasticizer with a polymer matrix is a critical determinant of its efficacy. For 2-Methoxyethyl acetyl ricinoleate (B1264116) to function effectively in a polymer such as polyvinyl chloride, favorable interfacial phenomena are required. This involves the plasticizer molecules successfully penetrating the polymer structure and establishing stable interactions. The ester and ether groups within the 2-Methoxyethyl acetyl ricinoleate molecule are key to its polarity and its capacity for interaction with polar polymers. In the context of nitrocellulose, it is considered a compatible plasticizer, indicating that it can form a homogeneous blend with the polymer, which is essential for preventing phase separation and ensuring long-term stability of the plasticized material. scribd.com This compatibility is a prerequisite for its function in reducing the intermolecular forces between polymer chains.

Influence on Polymer Chain Mobility and Free Volume Theory

According to the free volume theory of plasticization, the introduction of a plasticizer increases the free volume within the polymer matrix. The molecules of this compound, by positioning themselves between the polymer chains, effectively push them apart. This separation increases the unoccupied space, or free volume, which in turn enhances the mobility of the polymer chains. This increased mobility allows the polymer chains to slide past one another more easily, leading to a reduction in the glass transition temperature (Tg) and an increase in the flexibility and workability of the material. While specific studies quantifying the change in free volume in polymers due to this compound are not widely documented, its function as a plasticizer is consistent with this theoretical framework.

Spectroscopic and Computational Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

Performance Enhancement in Polymer Formulations

The incorporation of this compound into polymer formulations leads to measurable changes in their macroscopic properties, including rheological and mechanical performance.

Modulating Rheological Properties of Polymer Melts and Solutions (e.g., Melt Flow Index)

The increased chain mobility imparted by this compound has a direct impact on the rheological properties of polymer melts and solutions. A higher free volume and greater chain mobility lead to a reduction in the viscosity of the polymer melt. This would be reflected in an increased Melt Flow Index (MFI), a critical parameter in polymer processing techniques such as injection molding and extrusion. A higher MFI indicates that the polymer flows more easily, which can lead to improved processability and reduced energy consumption during manufacturing. While specific MFI data for polymers plasticized with this compound are not available in the reviewed literature, this effect is a fundamental consequence of its plasticizing action.

Optimizing Mechanical Performance (e.g., tensile strength, elongation at break) through Compound Incorporation

The addition of this compound modifies the mechanical properties of polymers, generally leading to a decrease in tensile strength and an increase in elongation at break. This trade-off is a classic characteristic of plasticization. The increased flexibility allows the material to stretch more before fracturing, hence the higher elongation. Research on nitrocellulose films has demonstrated this effect.

The following table, derived from studies on the effect of various plasticizers on nitrocellulose films, includes data for this compound, referred to by its trade name Flexricin® P-4C. scribd.com

| Plasticizer | Tensile Strength (psi) | Elongation (%) |

| This compound (Flexricin® P-4C) | 2,700 | 82 |

This data clearly illustrates the significant increase in elongation and the corresponding decrease in tensile strength when this compound is incorporated into a nitrocellulose matrix, highlighting its role in enhancing the flexibility of the material. scribd.com

Investigating Migration Resistance Mechanisms in Polymer Blends and Composites

The utility of a plasticizer within a polymer matrix is significantly dependent on its ability to remain within the material over time and under various environmental stresses. The migration of plasticizers can lead to a loss of desired mechanical properties, such as flexibility, and can cause surface tackiness or contamination of surrounding materials. This compound exhibits notable migration resistance, a property attributable to its unique molecular structure.

The mechanism for this resistance is rooted in the strong intermolecular interactions between the plasticizer and the polymer chains, particularly in polar polymers like Poly(vinyl chloride) (PVC). The this compound molecule possesses multiple polar functional groups: two ester moieties and an ether linkage. These groups can form dipole-dipole interactions with the polar sites on the PVC polymer backbone. This is a significant enhancement compared to traditional phthalate (B1215562) plasticizers which rely on weaker van der Waals forces.

Research into analogous bio-based plasticizers has shown that increasing the number of ester groups can significantly suppress migration. researchgate.net For instance, epoxidized and acetylated ricinoleate derivatives demonstrate lower migration rates than standard plasticizers like dioctyl phthalate (DOP). The ether linkage in this compound provides an additional point of interaction, effectively anchoring the molecule within the polymer matrix and hindering its movement and subsequent leaching from the composite material. This enhanced compatibility and reduced migration are crucial for applications requiring long-term stability and safety, such as in medical devices, food packaging, and wire insulation.

Table 1: Comparative Migration Characteristics of Plasticizers in PVC

| Plasticizer | Key Structural Features | Primary Interaction Mechanism with PVC | Relative Migration Rate |

| This compound | Long aliphatic chain, two ester groups, one ether group | Dipole-dipole interactions, van der Waals forces | Low |

| Dioctyl phthalate (DOP) | Aromatic ring, two ester groups | Dipole-dipole interactions, van der Waals forces | High |

| Epoxidized Soybean Oil (ESBO) | Ester groups, oxirane rings | Dipole-dipole interactions, H-bonding potential | Moderate to Low |

| Methyl Acetyl Ricinoleate (MAR) | Long aliphatic chain, two ester groups | Dipole-dipole interactions, van der Waals forces | Low to Moderate |

This table is a qualitative comparison based on structural analysis and findings from related plasticizer studies.

Contributions to Polymer System Stability

Role in Thermal and Photo-Oxidative Degradation Inhibition

Polymers are susceptible to degradation from heat and light, which can break down their molecular structure and compromise their physical properties. This compound contributes to the stability of polymer systems by inhibiting these degradation pathways.

Thermal Degradation: The thermal degradation of many polymers, such as PVC, often proceeds via a two-step mechanism. For PVC, this involves an initial dehydrochlorination reaction, which creates unstable polyene structures, followed by chain scission and cross-linking. The presence of this compound can interfere with this process. Its ester and ether groups can act as scavengers for the acidic byproducts (like HCl) released during the initial degradation phase, thereby neutralizing them and preventing them from catalyzing further degradation. Furthermore, the long, unsaturated alkyl chain of the ricinoleate moiety may act as a radical scavenger, terminating the chain reactions that lead to polymer breakdown. Studies on similar polyacrylate systems show that degradation often begins with the cleavage of the ester side groups, followed by backbone fragmentation. researchgate.netmdpi.com The inherent stability of the 2-methoxyethyl ester group can help to raise the onset temperature for this initial degradation step.

Photo-oxidative Degradation: This process is initiated by ultraviolet (UV) radiation, which generates free radicals in the presence of oxygen. These radicals attack the polymer chains, leading to chain scission, discoloration, and embrittlement. While not a primary UV stabilizer, the chemical structure of this compound can contribute to photo-oxidative stability. The tertiary carbon atom at the 12th position of the ricinoleic acid backbone is a potential site for antioxidant activity, capable of neutralizing peroxide radicals and inhibiting the propagation of oxidative chain reactions. This synergistic effect, when combined with primary stabilizers, can significantly extend the service life of the polymer material in outdoor or high-light applications.

Structure-Property Relationships in Advanced Materials

The macroscopic properties of a polymer composite are a direct consequence of the molecular interactions between its components. The specific structure of this compound is directly responsible for the beneficial properties it imparts to advanced materials.

The relationship can be broken down by analyzing the distinct parts of the molecule:

Ricinoleate Backbone: The long C18 aliphatic chain is the primary source of the plasticizing effect. It works by inserting itself between polymer chains, increasing the free volume and allowing the chains to move more easily past one another. This reduces the material's glass transition temperature (Tg) and imparts flexibility and softness.

Acetyl Group (-OC(O)CH₃): The acetylation of the hydroxyl group on the ricinoleate chain serves two purposes. It blocks the reactive hydroxyl group, improving thermal stability and preventing unwanted side reactions. It also adds another polar ester group, enhancing compatibility with polar polymers and contributing to migration resistance. researchgate.net

2-Methoxyethyl Ester Group (-C(O)OC₂H₄OCH₃): This functional group is key to the compound's high performance. The ester linkage provides a strong point of interaction with the polymer matrix. The terminal ether group adds another polar site, further improving compatibility and anchoring the plasticizer within the polymer. The flexibility of the ethoxy linkage can also contribute to efficient plasticization at low temperatures.

This combination of a flexible, non-polar chain with multiple, strategically placed polar functional groups allows this compound to act as a highly efficient and permanent plasticizer, bridging the compatibility gap between the polymer and the additive. This results in materials that are not only flexible but also durable and stable over the long term.

Table 2: Structure-Property Correlation for this compound

| Structural Feature | Corresponding Material Property | Mechanism |

| Long Aliphatic Chain (C18) | Flexibility, Plasticization, Lower Tg | Increases intermolecular space between polymer chains, enhancing mobility. |

| Acetyl and Methoxyethyl Ester Groups | High Compatibility (e.g., with PVC), Low Migration | Creates multiple points for dipole-dipole interactions, anchoring the molecule. |

| Ether Linkage (-O-) | Enhanced Polarity, Low-Temperature Flexibility | Adds a polar site for interaction and maintains chain flexibility. |

| Unsaturated Bond (C=C) | Potential for Radical Scavenging | Can react with and terminate free radicals during degradation processes. |

Environmental Distribution and Biogeochemical Cycling

Occurrence and Transport in Environmental Compartments

Specific environmental fate and transport models for 2-methoxyethyl acetyl ricinoleate (B1264116) have not been documented. However, general principles of chemical fate modeling can be applied based on its physical and chemical properties. epa.govcdc.gov Models for plastic debris and other pollutants consider factors like persistence, density, and partitioning behavior to predict their distribution. frontiersin.orgresearchgate.netwur.nl The transport and dispersion of such a compound would be governed by its solubility, vapor pressure, and tendency to adsorb to soil and sediment. epa.gov Given its ester structure and fatty acid backbone, it is likely to have low water solubility and a tendency to partition to organic matter in soil and sediments.

Table 1: Predicted Environmental Fate Parameters for 2-Methoxyethyl Acetyl Ricinoleate and Related Compounds

| Compound Name | Predicted Property | Relevance to Environmental Fate |

| This compound | Low water solubility | Likely to adsorb to soil and sediment, limiting transport in aqueous systems. |

| This compound | Low vapor pressure | Unlikely to be a significant atmospheric pollutant in its original form. |

| Ricinoleic Acid | Biodegradable | The fatty acid portion of the molecule is expected to be biodegradable. nih.govnih.gov |

| Phthalate (B1215562) Esters (as a proxy for plasticizers) | Environmental persistence varies | Some plasticizers are known to persist and bioaccumulate. nih.gov |

Abiotic and Biotic Transformation Pathways

The transformation of this compound in the environment is expected to occur through both non-biological (abiotic) and biological (biotic) processes.

Hydrolytic Degradation: The ester linkages in this compound are susceptible to hydrolysis, which is the primary abiotic degradation pathway for many esters in aqueous environments. jst.go.jpnih.gov This process involves the cleavage of the ester bonds by water, leading to the formation of acetic acid, 2-methoxyethanol (B45455), and ricinoleic acid. The rate of hydrolysis is influenced by pH and temperature. Studies on related ricinoleic acid-containing polymers have shown that hydrolysis of ester bonds is a significant degradation pathway. acs.orgnih.govacs.orgresearchgate.net The degradation of these polymers often begins with the hydrolysis of anhydride (B1165640) bonds, followed by the slower degradation of the remaining oligoesters of ricinoleic acid. nih.govacs.org

Photolytic Degradation: Photodegradation, or the breakdown of molecules by light, could also contribute to the transformation of this compound, particularly the ricinoleic acid portion which contains a double bond. ambujasolvex.com The presence of photosensitizers in natural waters can accelerate this process.

The biodegradation of this compound is likely to be a significant transformation pathway in soil and water. Microorganisms possess enzymes capable of breaking down fatty acid esters. nih.govresearchgate.net The process would likely begin with the enzymatic hydrolysis of the ester bonds by lipases and esterases, releasing acetic acid, 2-methoxyethanol, and ricinoleic acid.

The resulting ricinoleic acid would then undergo further degradation through the β-oxidation pathway, a common metabolic process for breaking down fatty acids. bu.edutaylorandfrancis.comwikipedia.org This process sequentially shortens the carbon chain of the fatty acid, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. bu.edu The degradation of the 2-methoxyethanol portion would proceed through pathways for ether cleavage and alcohol oxidation.

While specific kinetic data for this compound is unavailable, studies on the biodegradation of other esters, such as phthalates, by soil microorganisms like Rhodococcus sp. and Microbacterium sp. demonstrate the potential for microbial communities to degrade such compounds. nih.gov

Table 2: Potential Biodegradation Products of this compound

| Initial Compound | Primary Biodegradation Products | Further Degradation Pathways |

| This compound | Acetic Acid, 2-Methoxyethanol, Ricinoleic Acid | Metabolism by various microorganisms |

| Ricinoleic Acid | Acetyl-CoA (via β-oxidation) | Enters citric acid cycle |

| 2-Methoxyethanol | Further oxidation products | Mineralization to CO2 and water |

Several environmental factors can influence the rate at which this compound degrades:

Temperature: Higher temperatures generally increase the rates of both abiotic hydrolysis and microbial activity, leading to faster degradation. The thermal degradation of ricinoleates has been observed at elevated temperatures, typically in the range of 150 to 350°C, leading to the formation of other compounds. google.com

pH: The rate of hydrolysis of the ester bonds is pH-dependent.

Oxygen Availability: Aerobic conditions are generally more favorable for the complete biodegradation of organic compounds, including fatty acids through β-oxidation.

Microbial Population: The presence of a diverse and adapted microbial community is crucial for efficient biodegradation. The composition of microbial biofilms that colonize surfaces can be specific to the material they are degrading. researchgate.net

Nutrient Availability: The availability of other nutrients, such as nitrogen and phosphorus, can impact microbial activity and thus the rate of biodegradation.

Bioavailability and Potential for Environmental Uptake

The bioavailability of a chemical substance in the environment is a critical factor in determining its potential to be taken up by living organisms. For this compound, its physicochemical properties, particularly its high lipophilicity, are key indicators of its likely behavior in environmental systems. While direct experimental data on the bioavailability of this compound in various environmental matrices are limited, its properties allow for an estimation of its potential for uptake by biota.

Assessment of Partitioning into Environmental Biota

The partitioning of a chemical from an aqueous phase into the tissues of an organism is a primary determinant of its bioaccumulation potential. This process is largely governed by the compound's hydrophobicity, which is commonly expressed as the octanol-water partition coefficient (LogP or Log Kₒw). A high LogP value suggests a greater affinity for lipid-rich tissues and, consequently, a higher likelihood of partitioning from the water column into aquatic organisms.

This compound possesses a high calculated XLogP3 value of 6.5 nih.govlookchem.com, indicating a strong tendency to partition into fatty tissues. This high lipophilicity suggests that the compound is likely to be readily absorbed by aquatic organisms from the surrounding water. In the absence of direct experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate the bioconcentration factor (BCF), which is a measure of a chemical's concentration in an organism relative to the concentration in the water at steady state.

Based on its high LogP value, the estimated BCF for this compound is significant. It is important to note that such estimations are predictive and can be influenced by other factors such as the organism's metabolism and the specific environmental conditions.

Table 1: Estimated Partitioning and Bioconcentration of this compound

| Parameter | Value | Method | Reference |

|---|---|---|---|

| XLogP3 | 6.5 | Computed by XLogP3 3.0 | nih.govlookchem.com |

| Estimated Bioconcentration Factor (BCF) | |||

| Fish | High Potential | Based on high LogP | - |

| Invertebrates | High Potential | Based on high LogP | - |

| Algae | Moderate to High Potential | Based on high LogP | - |

Note: BCF values are estimations based on physicochemical properties due to the lack of direct experimental data. The potential is categorized based on established correlations between LogP and bioaccumulation.

Evaluation of Trophic Transfer Potential in Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through the consumption of prey. Compounds that are persistent, bioaccumulative, and not readily metabolized have a higher potential for trophic transfer and biomagnification, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain.

The high lipophilicity of this compound, as indicated by its LogP value, suggests a significant potential for it to be stored in the fatty tissues of organisms. This is a key characteristic of compounds that biomagnify. If an organism containing this compound is consumed by a predator, the compound can be transferred and accumulated in the predator's tissues. This process can continue up the food web, potentially leading to higher concentrations in top predators.

Factors that can influence the trophic transfer of this compound include:

Metabolic Transformation: The extent to which an organism can metabolize and excrete the compound will affect its bioaccumulation and subsequent transfer. If the compound is readily metabolized into more water-soluble forms, its potential for biomagnification would be reduced.

Food Web Structure: The specific structure and length of the food web will also play a role. Longer food chains can provide more opportunities for biomagnification to occur.

Lipid Content of Organisms: Organisms with higher lipid content are likely to accumulate higher concentrations of lipophilic compounds like this compound.

Table 2: Qualitative Evaluation of Trophic Transfer Potential for this compound

| Factor | Assessment | Rationale |

|---|---|---|

| Bioaccumulation Potential | High | Based on high LogP value. |

| Persistence | Unknown | Data on environmental degradation rates are not available. |

| Metabolism in Biota | Unknown | Data on metabolic pathways in various species are not available. |

| Overall Trophic Transfer Potential | Moderate to High | Inferred from high lipophilicity, assuming a degree of persistence and incomplete metabolism. |

Note: This evaluation is qualitative and based on the physicochemical properties of the compound in the absence of direct experimental data on its behavior in food webs.

Theoretical and Computational Chemistry Insights

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of modern chemical research, allowing scientists to build and analyze virtual three-dimensional models of molecules and predict their dynamic behavior.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule as large and flexible as 2-Methoxyethyl acetyl ricinoleate (B1264116), this is a significant challenge. The molecule possesses a high degree of rotational freedom, primarily due to its long aliphatic chain and ester groups. The number of rotatable bonds is a key indicator of this flexibility. lookchem.com Public chemical databases note that generating a complete set of conformers for this molecule is difficult due to its high flexibility. nih.gov

Key Structural Features Influencing Conformation:

Rotatable Bonds: 21 lookchem.com

Key Regions of Flexibility: The C-C single bonds in the octadecenoate backbone, the C-O bonds of the ester and ether linkages, and the acetyl group.

Molecular Dynamics (MD) Simulations would be the preferred method to explore the conformational landscape and interactions of 2-Methoxyethyl acetyl ricinoleate. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. rsc.orgnih.gov An all-atom MD simulation would typically involve: rsc.org

System Setup: Placing one or more molecules of this compound in a simulation box, often with a solvent (like water or a hydrocarbon) to mimic real-world conditions.

Force Field Application: Using a force field (e.g., AMBER, CHARMM) to define the potential energy of the system, which includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov

Simulation: Running the simulation for a duration of nanoseconds to microseconds, allowing the molecule to explore various conformations. doi.org

From these simulations, researchers can analyze the trajectories to understand the molecule's preferred shapes, how different parts of the molecule interact, and how it interacts with surrounding solvent molecules. For example, MD could reveal the tendency of the long hydrocarbon tail to adopt either folded or extended structures and how the more polar ester and ether groups orient themselves in different environments. rsc.orgdoi.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. nih.gov It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net Instead of calculating the complex wavefunction of all electrons, DFT determines the energy of a molecule from its electron density. nih.gov

For this compound, DFT calculations could predict a range of fundamental properties:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. researchgate.net

Reactivity Indicators: DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). researchgate.netnih.gov For this molecule, one would expect negative potential (red/yellow) around the oxygen atoms of the carbonyl and ether groups, and positive potential (blue) near the hydrogen atoms.

Global Descriptors: From the HOMO and LUMO energies, various reactivity descriptors like chemical hardness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity. nih.gov

DFT calculations are typically performed on an optimized molecular geometry. Functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used for such organic molecules to achieve reliable results. nih.govresearchgate.net

Table 1: Computed Molecular Properties and Descriptors for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₄₂O₅ | nih.gov |

| Molecular Weight | 398.6 g/mol | nih.gov |

| Exact Mass | 398.30322444 Da | lookchem.comnih.gov |

| XLogP3 | 6.5 | lookchem.comnih.gov |

| Hydrogen Bond Donor Count | 0 | lookchem.comnih.gov |

| Hydrogen Bond Acceptor Count | 5 | lookchem.comnih.gov |

| Rotatable Bond Count | 21 | lookchem.com |

| Topological Polar Surface Area | 61.8 Ų | nih.gov |

| Complexity | 406 | lookchem.comnih.gov |

Computational Spectroscopy for Property Prediction

Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework (e.g., GIAO-B3LYP), is a standard approach. researcher.life

The process involves:

Optimizing the geometry of the molecule using DFT.

Performing an NMR calculation on the optimized structure to compute the magnetic shielding tensors for each nucleus.

Referencing these calculated shielding values to the shielding of a standard compound (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts (δ).

For this compound, these calculations would predict the chemical shifts for all 23 carbon atoms and 42 hydrogen atoms. Comparing the calculated spectrum with the experimental one helps in the definitive assignment of each peak to a specific atom in the molecule. researcher.life Given the molecule's flexibility, a more advanced approach might involve averaging the calculated shifts over several low-energy conformations obtained from an MD simulation, a process known as conformational averaging.

Theoretical calculations are also used to predict vibrational spectra, such as Infrared (IR) and Raman spectra. By performing a frequency calculation (usually with DFT), one can obtain the vibrational frequencies and their corresponding intensities. researchgate.net

Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of a C=O bond, the bending of a C-H bond, or more complex coupled motions of the molecular skeleton. These calculations are instrumental in assigning the absorption bands in an experimental IR spectrum. nih.gov For instance, a strong absorption band predicted around 1740 cm⁻¹ would confidently be assigned to the stretching vibrations of the two ester C=O groups in this compound. Analysis of the calculated vibrational modes helps to understand the nature of the molecular motions that give rise to each spectral feature.

Reaction Mechanism Elucidation and Kinetic Modeling

Computational chemistry is a powerful tool for investigating how chemical reactions occur. It can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net

For this compound, a relevant reaction to study would be its hydrolysis—the cleavage of the ester bonds by water. A computational study of this reaction would involve:

Locating Stationary Points: Optimizing the geometries of the reactant (ester + water), the transition state, and the products (carboxylic acid + alcohol).

Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

By comparing different possible pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis), computational models can determine the most favorable reaction mechanism. Using Transition State Theory (TST), these calculated energy barriers can be used to estimate the kinetic rate constants for the reaction at different temperatures. nih.govnih.gov

Unraveling Complex Reaction Pathways in Synthesis and Degradation

Synthesis Pathway:

The formation of this compound typically proceeds through a two-step process:

Esterification or Transesterification: Ricinoleic acid or its simpler esters (like methyl ricinoleate) react with 2-methoxyethanol (B45455) to form 2-methoxyethyl ricinoleate.

Acetylation: The secondary hydroxyl group on the ricinoleate chain is then acetylated using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

Computational Insights into Esterification:

The esterification of carboxylic acids with alcohols is a well-studied reaction. Acid-catalyzed esterification, a common method, proceeds via a series of protonation and nucleophilic attack steps. Computational studies on the esterification of fatty acids, such as ricinoleic acid, can provide insights into the reaction mechanism. aocs.orgcolostate.edu

The general acid-catalyzed esterification mechanism involves:

Protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol (in this case, 2-methoxyethanol) on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product.

Base-catalyzed transesterification is another viable pathway, particularly if starting from an ester like methyl ricinoleate. researchgate.net This process involves the nucleophilic attack of an alkoxide (formed from 2-methoxyethanol and a base) on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate that subsequently collapses to form the new ester and a methoxide (B1231860) ion. researchgate.net

Computational Insights into Acetylation:

The acetylation of the secondary hydroxyl group of the ricinoleate backbone is a standard esterification reaction. Computational studies on the acylation of secondary alcohols can shed light on this step. The reaction with acetic anhydride, often catalyzed by a base or acid, involves the nucleophilic attack of the hydroxyl group on one of the carbonyl carbons of the anhydride.

Degradation Pathways:

The degradation of this compound can occur through several pathways, primarily hydrolysis of the ester linkages.

Hydrolysis of the Ester Linkages: Both the primary ester group (connecting the ricinoleic acid to the 2-methoxyethyl moiety) and the secondary acetate (B1210297) group are susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the formation of ricinoleic acid, 2-methoxyethanol, and acetic acid.

Thermal Degradation: At elevated temperatures, more complex degradation pathways can be initiated. Computational studies on the thermal degradation of similar compounds, like other fatty acid esters and glycol ethers, suggest that bond scission can occur at various points in the molecule. acs.orgresearchgate.net For instance, the C-O bonds in the ether linkage of the 2-methoxyethyl group could be a point of cleavage.

Oxidative Degradation: The presence of a double bond in the ricinoleic acid backbone makes the molecule susceptible to oxidative degradation. Computational studies on the oxidation of unsaturated fatty acids can help in understanding the formation of various oxidation products, such as hydroperoxides, epoxides, and cleavage products at the double bond.

A hypothetical degradation pathway for the 2-methoxyethyl group, based on studies of other glycol ethers, could involve the oxidation of the terminal hydroxyl group (if formed by hydrolysis) and subsequent cleavage of the ether bond. researchgate.net

Predicting Reaction Rates and Transition States

Computational chemistry provides powerful tools for predicting the kinetics of chemical reactions by calculating the energies of reactants, products, and, most importantly, transition states.

Transition State Theory:

According to transition state theory, the rate of a reaction is determined by the height of the energy barrier between the reactants and the transition state. Computational methods like Density Functional Theory (DFT) can be employed to locate the geometry of the transition state and calculate its energy. niscpr.res.in

Predicting Esterification and Acetylation Rates:

For the synthesis of this compound, computational models can predict the activation energies for both the initial esterification and the subsequent acetylation.

Esterification: The activation energy for the acid-catalyzed esterification of ricinoleic acid with 2-methoxyethanol would be influenced by the steric hindrance around the carboxylic acid group and the nucleophilicity of the alcohol. While specific data for this reaction is not available, studies on the esterification of ricinoleic acid with other alcohols show that the reaction rate is influenced by the alcohol's chain length and the reaction temperature. researchgate.net

Acetylation: The acetylation of the secondary hydroxyl group is generally a facile reaction. Computational analysis would likely show a relatively low activation barrier for this step, especially with a reactive acetylating agent and a suitable catalyst.

Predicting Degradation Rates:

The rate of degradation through hydrolysis will be highly dependent on the pH and temperature. Computational studies can model the attack of a water molecule or a hydroxide (B78521) ion on the ester carbonyl carbons to determine the activation energies for hydrolysis of both the primary and secondary ester groups.

The thermal degradation pathways would have significantly higher activation energies. For example, a computational study on the thermal degradation of 2-ethoxyethanol, a related glycol ether, identified several unimolecular dissociation pathways with varying activation energies. acs.org A similar approach could be used to predict the most likely thermal degradation routes for this compound.

Interactive Data Table: Theoretical Kinetic Parameters for Analogous Reactions

Since direct computational data for this compound is scarce, the following table presents theoretical and experimental kinetic data for analogous reactions to provide a comparative understanding.

| Reaction Type | Reactants | Catalyst | Method | Predicted Activation Energy (kJ/mol) | Reference |

| Esterification | Ricinoleic Acid + Butanol | Sulfated Zirconia | Experimental | - | researchgate.net |

| Transesterification | Castor Oil + Methanol (B129727) | KOH | Experimental/Kinetic Modeling | - | mdpi.com |

| Thermal Degradation | 2-Ethoxyethanol | - | Computational (G3B3) | 269 | acs.org |

| Thermal Degradation | Propylene Glycol Ethyl Ether | - | Computational (APFD/6-31G(d)) | 279 | researchgate.net |

This data indicates that the activation energies for thermal degradation of related glycol ethers are quite high, suggesting that hydrolysis is the more likely degradation pathway under normal conditions. The rates of esterification are highly dependent on the specific reactants and catalysts used.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Next-Generation Bio-based Materials

The development of new bio-based materials is a primary area of future research for 2-Methoxyethyl Acetyl Ricinoleate (B1264116). As a derivative of ricinoleic acid, it is part of a broader movement to utilize renewable resources in the production of environmentally friendly plasticizers. researchgate.net Research is currently focused on creating high-stability bio-based plasticizers to replace petroleum-based phthalates, which are facing increasing restrictions due to environmental and health concerns. researchgate.net

Future investigations will likely focus on enhancing the properties of polymers plasticized with 2-Methoxyethyl Acetyl Ricinoleate. For instance, studies have shown that ricinoleate-based plasticizers can improve the thermal stability of PVC films, with initial degradation temperatures significantly higher than those plasticized with conventional options like dioctyl phthalate (B1215562) (DOP) and bis(2-ethylhexyl) adipate (B1204190) (DOA). researchgate.net Further research could explore the optimization of these properties for specific applications, such as in the automotive and construction industries, where materials with superior heat resistance and durability are in high demand.

The use of second-generation feedstocks, which are not suitable for human or animal consumption, presents a promising avenue for the sustainable production of this compound. bioplasticsnews.com This approach addresses the "food versus fuel" debate and aligns with the principles of a circular bioeconomy. bioplasticsnews.com

Integration with Advanced Manufacturing Technologies (e.g., 3D printing of plasticized materials)

The integration of this compound with advanced manufacturing technologies like 3D printing (additive manufacturing) offers exciting possibilities. The ability to create complex and customized geometries through 3D printing can be leveraged to produce novel plasticized materials with tailored properties. elkem.com

Research in this area could focus on developing formulations of this compound that are optimized for various 3D printing processes. This would involve studying the rheological properties of the plasticized materials to ensure they can be extruded or deposited layer by layer with precision. The goal is to produce 3D printed objects with elastomeric properties suitable for a wide range of applications, from prototyping to the production of functional parts. elkem.com

The combination of bio-based plasticizers and 3D printing could lead to the development of sustainable and customized products in fields such as medicine (e.g., prosthetics, anatomical models), soft robotics, and consumer goods. elkem.com

Synergy with Biotechnology and Biorefinery Concepts

The production of this compound is intrinsically linked to biotechnology and biorefinery concepts. Biorefineries aim to convert biomass into a range of valuable products, including biofuels, biochemicals, and biomaterials, in a manner analogous to traditional petroleum refineries. ieabioenergy.com

Furthermore, biotechnology can be employed to develop new strains of castor plants with higher yields of ricinoleic acid or to engineer microorganisms capable of producing the compound directly. These advancements could significantly reduce the cost and environmental footprint of this compound production.

Addressing Circular Economy Principles in Material Design

The use of this compound aligns well with the principles of a circular economy, which emphasizes the reduction of waste and the continual use of resources. mdpi.com As a bio-based material, it has the potential to be part of a biological cycle, where it can be biodegraded and returned to the environment. circular.berlin

Future research in this area will focus on designing materials that are not only bio-based but also easily recyclable or compostable. This involves considering the entire life cycle of the product, from its creation to its end-of-life. repec.org For example, developing mono-material products that incorporate this compound would simplify the recycling process and improve its efficiency. researchgate.net

Moreover, research into the on-command degradation of materials containing this compound could provide a solution for managing plastic waste. repec.org This would involve designing materials that can be triggered to break down under specific conditions, facilitating their reintegration into the biological or technical cycles of the circular economy. circular.berlin

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxyethyl acetyl ricinoleate, and what reaction conditions are critical for optimizing yield and purity?

- Answer : The synthesis of ricinoleate esters typically involves transesterification or esterification reactions. For example, methyl ricinoleate is synthesized via transesterification of castor oil with methanol using potassium hydroxide as a catalyst. Critical parameters include reaction temperature (optimized at 30°C), methanol-to-oil molar ratio (6:1), catalyst concentration (0.9% w/w), and reaction time (6 hours) to achieve yields >95% . For this compound, substituting methanol with 2-methoxyethanol and introducing acetyl groups via acetylation may follow similar protocols, requiring careful control of stoichiometry and reaction kinetics.

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

- Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like ester carbonyl (C=O) and ether (C-O-C). Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR; ¹H and ¹³C) provide molecular weight confirmation, structural elucidation, and quantification of impurities. For instance, methyl ricinoleate was characterized using these methods, achieving 84.1% purity . Viscosity measurements (e.g., kinematic viscosity at 40°C) can further assess physical properties .

Q. What are the primary safety considerations when handling this compound in laboratory environments?

- Answer : Use NIOSH/MSHA-certified respirators for vapor protection, nitrile gloves, and chemical-resistant clothing to prevent skin contact. Ensure adequate ventilation and avoid drainage contamination. Stability data indicate the compound is generally stable under recommended storage conditions, but incompatibilities with strong oxidizers should be evaluated .

Advanced Research Questions

Q. How can orthogonal experimental design optimize the synthesis of this compound, and which parameters most significantly impact product viscosity and yield?

- Answer : Orthogonal design (e.g., L9 array) tests multiple variables (temperature, molar ratio, catalyst dose, time) to identify optimal conditions. For methyl ricinoleate, reaction temperature and methanol-to-oil ratio were pivotal, affecting yield (96.7%) and viscosity (40°C kinematic viscosity). Similar optimization for this compound would require balancing acetyl group incorporation with esterification efficiency . Statistical tools like ANOVA can rank parameter significance and interactions.

Q. What mechanisms underlie the photo-oxidative degradation of ricinoleate esters, and how do structural features of this compound influence its stability under UV exposure?

- Answer : Ricinoleate esters with unsaturated bonds (e.g., C=C) and hydroxyl groups are prone to UV-induced oxidation. FTIR studies on iron ricinoleate films show increased carbonyl group formation during UV exposure, indicating chain scission and crosslinking. The methoxyethyl and acetyl groups in this compound may alter electron density, potentially accelerating or mitigating degradation. Synergistic effects with metal ions (e.g., Fe³⁺) or clay additives could further modulate stability .

Q. How does the presence of ester and ether linkages in this compound affect its compatibility and performance in polymer formulations compared to other ricinoleate derivatives?

- Answer : Ether linkages enhance flexibility and hydrophilicity, while acetyl groups improve thermal stability. Compared to methyl ricinoleate (used in bio-based diesel additives) or glyceryl ricinoleate (emollient in cosmetics), this compound’s dual functionality may improve compatibility with polar polymers (e.g., polyesters) or drug delivery systems. Compatibility studies using differential scanning calorimetry (DSC) and tensile testing can quantify these effects .

Methodological Notes

- Synthesis Optimization : Use response surface methodology (RSM) to refine orthogonal design outcomes .

- Degradation Studies : Employ accelerated UV aging tests with FTIR and gel permeation chromatography (GPC) to track molecular weight changes .

- Safety Protocols : Follow ASTM/OSHA standards for PPE selection and exposure monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.